REACTION_SMILES
|
[Cu:26][I:27].[I:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[K+:20].[K+:21].[O-:22][C:23]([O-:24])=[O:25].[c:9]1([CH3:19])[cH:10][cH:11][c:12]([S:15](=[O:16])(=[O:17])[NH2:18])[cH:13][cH:14]1>>[c:2]1([NH:18][S:15]([c:12]2[cH:11][cH:10][c:9]([CH3:19])[cH:14][cH:13]2)(=[O:16])=[O:17])[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(N)(=O)=O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(NS(=O)(=O)c2ccc(C)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |